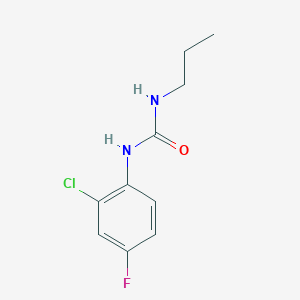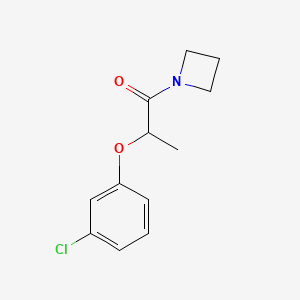
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide, also known as DCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPC is a heterocyclic compound that belongs to the class of pyridine carboxamides. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is not fully understood. However, it is believed that N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide exerts its biological activities by modulating various signaling pathways. For example, N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can also activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
2. Reduction of oxidative stress: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can scavenge free radicals and protect cells from oxidative damage.
3. Induction of apoptosis: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is its high yield and purity during the synthesis process. Additionally, N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess various biological activities, making it a promising candidate for the development of novel drugs. However, there are also some limitations associated with the use of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide in lab experiments. For example, the mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is not fully understood, and further research is needed to elucidate its biological activities. Additionally, the effects of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide on human cells and tissues are not well characterized, and more studies are needed to assess its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide. Some of these include:
1. Elucidation of the mechanism of action: Further research is needed to elucidate the mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide and its biological activities.
2. Assessment of safety and efficacy: More studies are needed to assess the safety and efficacy of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide in human cells and tissues.
3. Development of novel drugs: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can serve as a promising candidate for the development of novel drugs with anti-inflammatory, antioxidant, and antitumor properties.
4. Combination therapy: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can be used in combination with other drugs to enhance their therapeutic efficacy.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide is simple and efficient, and the compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. However, further research is needed to elucidate the mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide and its safety and efficacy in human cells and tissues. N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can serve as a promising candidate for the development of novel drugs with anti-inflammatory, antioxidant, and antitumor properties.
Synthesemethoden
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-aminopyridine with 3-formylchromone in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to obtain N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide. The yield of the synthesis process is typically high, and the purity of the product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities that make it a promising candidate for the development of novel drugs. Some of the scientific research applications of N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide include:
1. Anti-inflammatory activity: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess potent anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the infiltration of inflammatory cells.
2. Antioxidant activity: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess significant antioxidant activity. It can scavenge free radicals and protect cells from oxidative damage.
3. Antitumor activity: N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide has been found to possess potent antitumor activity. It can induce apoptosis and inhibit the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-5-3-7-17-10-14)18-9-12-8-13-4-1-2-6-15(13)20-11-12/h1-7,10,12H,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUIQWZMCXJKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
